![molecular formula C10H10N2 B1590660 Isoquinolin-4-ylmethanamine CAS No. 58123-56-1](/img/structure/B1590660.png)
Isoquinolin-4-ylmethanamine
Overview
Description
Isoquinolin-4-ylmethanamine is a compound with the CAS Number: 58123-56-1 and a molecular weight of 158.2 . It is also known by the IUPAC name 4-isoquinolinylmethanamine .
Molecular Structure Analysis
The molecular structure of Isoquinolin-4-ylmethanamine is represented by the Inchi Code: 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical And Chemical Properties Analysis
Isoquinolin-4-ylmethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a significant class of natural compounds known for their wide range of biological activities. The synthesis of isoquinoline and its derivatives is a critical area of research, particularly in the development of anti-cancer and anti-malarial drugs . Isoquinolin-4-ylmethanamine serves as a precursor in the synthesis of these alkaloids, providing a pathway to explore novel therapeutic agents.
Catalyst-free Processes in Water
The development of environmentally friendly synthesis methods is crucial in modern chemistry. Isoquinolin-4-ylmethanamine has been used in catalyst-free processes carried out in water, which is a greener alternative to traditional methods that often require harsh conditions and metal catalysts . This application is particularly relevant for the sustainable production of chemicals.
Drug Development
Isoquinolin-4-ylmethanamine is involved in the creation of drug candidates due to its structural properties. It has been identified as a key component in the synthesis of compounds with potential pharmacological effects, including neurological and cardiovascular benefits . Research in this area aims to develop new medications that can address various health issues.
Dyes Industry
The derivatives of Isoquinolin-4-ylmethanamine find applications in the dyes industry. Due to its ability to form complex structures, it is used in the synthesis of various dyes, offering a palette of colors for different industrial applications . The research focuses on creating dyes with improved stability and colorfastness.
Chiral Isoquinoline Derivatives
Chirality is a property of asymmetry important in several branches of science, including pharmacology. Chiral isoquinoline derivatives synthesized from Isoquinolin-4-ylmethanamine are of particular interest due to their potential in creating more effective and targeted drugs . This research has implications for improving drug efficacy and reducing side effects.
Isoquinolinium Salts
Isoquinolinium salts, derived from Isoquinolin-4-ylmethanamine, are studied for their diverse applications, including as intermediates in organic synthesis and potential therapeutic agents. The research in this field is directed towards discovering new reactions and pathways for the synthesis of valuable compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
isoquinolin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHEIRKNHCJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475908 | |
Record name | 1-(Isoquinolin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-4-ylmethanamine | |
CAS RN |
58123-56-1 | |
Record name | 1-(Isoquinolin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isoquinolin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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